N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide
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Overview
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine core, along with a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions. For instance, 2-chloropyrimidine can react with pyrrolidine in the presence of a base such as potassium carbonate.
Attachment of the Methanesulfonamide Group: The final step involves the introduction of the methanesulfonamide group through sulfonylation reactions. Methanesulfonyl chloride can be used as the sulfonylating agent in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methanesulfonamide group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
- N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonamide group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-8-10(14-18(3,16)17)9(2)13-11(12-8)15-6-4-5-7-15/h14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGDGBKUPYMJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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